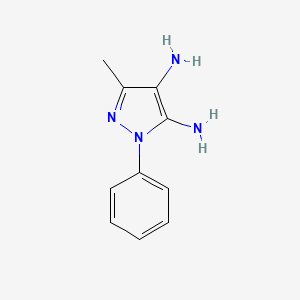

3-Methyl-1-phenyl-1h-pyrazole-4,5-diamine

Description

Properties

IUPAC Name |

5-methyl-2-phenylpyrazole-3,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4/c1-7-9(11)10(12)14(13-7)8-5-3-2-4-6-8/h2-6H,11-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSVCLRZBHIRDNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1N)N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70357952 | |

| Record name | 3-methyl-1-phenyl-1h-pyrazole-4,5-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70357952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52943-88-1 | |

| Record name | 3-methyl-1-phenyl-1h-pyrazole-4,5-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70357952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Key Steps:

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1. Cyclization | Cyclizing a compound of Formula V using Lawesson's reagent | Lawesson's reagent, temperature controlled | Avoids toxic pyridine solvent, improves purity |

| 2. Deprotection | Removal of protecting groups (e.g., 9-fluorenylmethyl carbamate) | Acidic or basic conditions depending on protecting group | Yields free amine functionalities |

| 3. Purification | Extraction and crystallization | Washing with aqueous sodium bicarbonate, acetic acid addition, cooling steps | Achieves high purity solid product |

- The process avoids the use of phosphorous oxychloride and pyridine, which are toxic and reduce yield.

- The reaction mixture is carefully temperature-controlled during addition of glacial acetic acid and crystallization to optimize product formation.

- Final drying is performed at moderate temperatures (40–45°C) for extended periods to obtain dry, pure compound.

This method yields high purity 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine derivatives, which are closely related to the target compound and can be further modified to obtain this compound.

Two-Step Synthetic Procedure from Research Articles

Another approach, focusing on the synthesis of 3,5-diamino-1H-pyrazole derivatives, involves:

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1. Diazotization | Conversion of aniline to diazonium salt at ~0°C | Aniline, sodium nitrite, acid (e.g., HCl), low temperature | High-energy intermediate formation |

| 2. Cyclization | Reaction of diazonium intermediate with malonate and base, followed by hydrazine cyclization | Malonate, base, hydrazine hydrate, controlled temperature | Forms pyrazole ring with amino substitutions |

- This method is efficient for preparing 3,5-diamino-1H-pyrazole derivatives with various phenyl substitutions.

- The diazonium intermediate must be handled at low temperatures to prevent decomposition.

- The final cyclization with hydrazine yields the pyrazole core with diamino substitution at positions 4 and 5.

Alternative Synthetic Routes Involving Hydrazine

Additional synthetic routes reported in the literature involve:

- Reaction of substituted hydrazines with ylidenes or acyl phenylacetylene intermediates.

- One-pot procedures combining aromatic aldehydes, molecular iodine, and hydrazines to form pyrazole derivatives.

- These methods provide regioselective synthesis of pyrazole derivatives, potentially adaptable for this compound synthesis.

Comparative Data Table of Preparation Methods

| Method | Key Reagents | Reaction Conditions | Advantages | Limitations | Yield & Purity |

|---|---|---|---|---|---|

| Lawesson's reagent cyclization (Patent) | Lawesson's reagent, acetic acid, sodium bicarbonate wash | 50–110°C, controlled cooling | Avoids toxic solvents, industrially scalable | Multi-step, requires protecting groups | High yield (~90%), high purity |

| Diazotization and hydrazine cyclization (Research) | Aniline, sodium nitrite, malonate, hydrazine hydrate | ~0°C for diazotization, mild heating for cyclization | Simple two-step, versatile for analogues | Sensitive diazonium intermediate, temperature control critical | Moderate to high yield, purity depends on workup |

| One-pot hydrazine/aldehyde/iodine method | Aromatic aldehydes, molecular iodine, hydrazine | Ambient to moderate temperature | Regioselective, efficient | May require optimization for specific substitution | Variable yield, good regioselectivity |

Research Findings and Notes

- The use of Lawesson's reagent for cyclization improves environmental and safety profiles compared to traditional reagents like phosphorous oxychloride and pyridine.

- Protecting groups such as 9-fluorenylmethyl carbamate are employed to safeguard amino groups during intermediate steps, then removed in later stages.

- Temperature control during diazotization is crucial due to the instability of diazonium salts.

- Purification steps involving aqueous washes, crystallization, and drying are essential for obtaining pharmaceutically acceptable purity.

- The synthetic flexibility allows for substitution pattern variation, enabling structure-activity relationship (SAR) studies on pyrazole derivatives.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-phenyl-1h-pyrazole-4,5-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.

Substitution: Electrophilic substitution reactions can introduce various functional groups onto the pyrazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are used under acidic or basic conditions.

Major Products Formed

Oxidation: Pyrazole N-oxides.

Reduction: Hydrazine derivatives.

Substitution: Various substituted pyrazoles depending on the electrophile used.

Scientific Research Applications

Chemical Properties and Structure

3-Methyl-1-phenyl-1H-pyrazole-4,5-diamine has the molecular formula C10H12N4 and features a pyrazole ring. The presence of the methyl and phenyl groups contributes to its unique chemical reactivity and biological properties.

Medicinal Chemistry

-

Anticancer Activity :

- Derivatives of this compound have been synthesized and evaluated for their cytotoxic properties against various cancer cell lines. Research indicates that these derivatives exhibit significant cytotoxicity, making them candidates for further development as anticancer agents .

- A study reported that certain synthesized compounds derived from this pyrazole exhibited optimal cytotoxicity when tested against specific cancerous cells, indicating their potential as therapeutic agents in oncology.

-

Anti-inflammatory and Analgesic Effects :

- Pyrazole derivatives are often explored for their anti-inflammatory properties. Research has shown that some derivatives can modulate inflammatory pathways, suggesting potential applications in treating inflammatory diseases.

- Synthesis of Complex Molecules :

Organic Chemistry

-

Synthesis Methodologies :

- The compound is utilized in multi-component reactions (MCRs) to synthesize pyran and pyridine derivatives. These reactions typically involve reacting 3-Methyl-1-phenyl-1H-pyrazole with aromatic aldehydes and other reagents under controlled conditions .

- A notable synthesis method involves the reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes catalyzed by sodium acetate at room temperature, yielding derivatives with good radical scavenging activity.

- Characterization Studies :

Case Study 1: Cytotoxicity Evaluation

A series of studies conducted on the cytotoxic effects of pyrazole derivatives derived from this compound demonstrated varying levels of activity against different cancer cell lines. For instance, certain derivatives displayed higher potency than standard drugs like ascorbic acid in radical scavenging assays, highlighting their potential as antioxidant agents in cancer therapy .

Case Study 2: Synthesis of Heterocyclic Compounds

In a detailed investigation into synthetic methodologies, researchers successfully synthesized several novel heterocyclic compounds using this compound as a building block. The resulting compounds were characterized by their unique biological activities, including anti-inflammatory effects .

Mechanism of Action

The mechanism of action of 3-Methyl-1-phenyl-1h-pyrazole-4,5-diamine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with its targets, which are crucial for its biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following comparison focuses on pyrazole-diamine analogs, emphasizing substituent effects, synthesis, and applications. Key compounds are tabulated below for clarity:

Key Observations:

Substituent Effects :

- Aromatic vs. Alkyl Groups : The phenyl group in this compound enhances π-π stacking interactions compared to the dimethyl analog (C₅H₁₀N₄), which may improve binding affinity in drug design . However, the phenyl group reduces solubility in polar solvents.

- Electron-Withdrawing Groups : The trifluoromethyl (CF₃) and methoxy (OMe) groups in the Ullmann-synthesized compound increase electron-withdrawing effects, stabilizing the pyrazole ring and enhancing metabolic resistance—traits desirable in pharmaceuticals.

Synthetic Routes :

- Ullmann coupling (as in ) is effective for introducing aryl groups but requires transition-metal catalysts (e.g., CuI). In contrast, simpler diamines like 1,3-dimethyl-1H-pyrazole-4,5-diamine may be synthesized via direct cyclization without metal catalysts .

Reactivity and Applications: Diaminopyrazoles (e.g., 4-phenylazo derivatives ) undergo diazo coupling and cyclocondensation reactions to form fused heterocycles (e.g., pyrazolo-pyrimidines), useful in dye chemistry and coordination complexes. The trifluoromethyl analog demonstrates enhanced bioactivity due to fluorine’s electronegativity, suggesting that this compound could be modified similarly for targeted drug delivery.

This highlights the need for rigorous safety profiling of this compound in future studies.

Biological Activity

3-Methyl-1-phenyl-1H-pyrazole-4,5-diamine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's synthesis, biological activity, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions, often utilizing various reagents and solvents to achieve high yields. Common methods include:

- One-pot reactions : These methods simplify the synthesis process by combining multiple steps into a single reaction vessel.

- Catalytic approaches : Utilizing catalysts such as palladium or copper to facilitate reactions and improve yields.

For instance, a recent study highlighted the use of polyethylene glycol (PEG) as a greener solvent in the synthesis of pyrazole derivatives, which enhances both yield and purity .

Antimicrobial Properties

This compound exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various strains of bacteria, including Mycobacterium tuberculosis. The compound demonstrated potent activity comparable to standard antibiotics like isoniazid and rifampicin .

Anticancer Activity

Research indicates that derivatives of this compound possess notable cytotoxic effects against several cancer cell lines. For example:

- In a study evaluating the cytotoxicity of pyrazole derivatives, compounds derived from 3-methyl-1-phenyl-1H-pyrazole were shown to inhibit the proliferation of cancer cells significantly. The most effective derivatives displayed IC50 values in the low micromolar range .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. Molecular docking studies suggest that it binds effectively to enzymes involved in critical metabolic pathways, leading to alterations in cell function and survival .

Study 1: Antitubercular Activity

A recent study focused on the antitubercular properties of 3-methyl-1-phenyl-1H-pyrazole derivatives. The results indicated that compounds exhibited significant inhibition against Mycobacterium tuberculosis H37Rv strain, with some derivatives showing enhanced potency compared to traditional treatments .

Study 2: Cytotoxicity Against Cancer Cells

Another investigation assessed the cytotoxic effects of various pyrazole derivatives on human cancer cell lines. The study found that certain derivatives derived from 3-methyl-1-phenyl-1H-pyrazole demonstrated high selectivity and potency against cancer cells while sparing normal cells .

Table 1: Biological Activity Summary of 3-Methyl-1-phenyl-1H-pyrazole Derivatives

| Activity Type | Test Organism/Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| Antimicrobial | Mycobacterium tuberculosis | 0.8 - 2.0 | |

| Cytotoxicity | HeLa (cervical cancer) | 10 - 15 | |

| Cytotoxicity | MCF7 (breast cancer) | 12 - 20 |

Table 2: Synthesis Methods for Pyrazole Derivatives

| Method | Description | Yield (%) |

|---|---|---|

| One-pot reaction | Simplified multi-component synthesis | 70 - 85 |

| Catalytic synthesis | Use of palladium catalysts for improved efficiency | >80 |

Q & A

Basic: What are the optimal synthetic routes for 3-Methyl-1-phenyl-1H-pyrazole-4,5-diamine, and how do reaction conditions influence yield and purity?

Answer:

The synthesis of pyrazole derivatives typically involves cyclocondensation of hydrazines with diketones or α,β-unsaturated carbonyl compounds. For this compound, key steps include:

- Precursor selection : Use of phenylhydrazine and methyl-substituted diketones to ensure regioselectivity in ring formation.

- Solvent and temperature : Polar aprotic solvents (e.g., DMF) at 80–100°C improve reaction kinetics, while lower temperatures (40–60°C) reduce side reactions like over-oxidation .

- Catalysis : Copper(I) iodide (CuI) with ligands like DMEDA enhances coupling efficiency in heterocyclic systems .

- Purification : Column chromatography or recrystallization ensures >95% purity, validated via HPLC .

Basic: What spectroscopic and crystallographic methods are recommended for characterizing this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR identifies substituent positions and confirms diamine functionality. For example, NH₂ protons appear as broad singlets at δ 4.5–5.5 ppm .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, validating bond lengths and angles. Twinning or high-resolution data may require SHELXPRO for macromolecular interfaces .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]+ at m/z 217.1084 for C11H13N4).

Advanced: How can computational chemistry predict the reactivity or biological activity of this compound?

Answer:

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the pyrazole ring’s N1 and C4 positions show high electron density, favoring interactions with biological targets .

- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding affinities to enzymes (e.g., cyclooxygenase-2). Substituent effects (e.g., methyl vs. phenyl) are analyzed to optimize pharmacophore geometry .

- Molecular Dynamics (MD) : Simulates ligand-protein stability in aqueous environments, with RMSD <2 Å indicating stable binding .

Advanced: How can researchers resolve contradictions between crystallographic data and spectroscopic results for this compound?

Answer:

- Validation Metrics : Use checkCIF (via CCDC) to flag outliers in crystallographic data (e.g., ADPs, R-factor discrepancies) .

- Cross-Validation : Compare NMR-derived torsion angles with X-ray values. Discrepancies >10° may indicate dynamic disorder or solvent effects .

- Synchrotron Data : High-flux X-rays (e.g., at 0.7 Å resolution) resolve ambiguous electron density maps, distinguishing protonation states or tautomeric forms .

Advanced: What strategies exist for modifying the core structure to study structure-activity relationships (SAR)?

Answer:

- Substituent Variation : Introduce electron-withdrawing groups (e.g., -CF3) at C3 to enhance metabolic stability, or fluorophenyl groups at N1 to improve bioavailability .

- Bioisosteric Replacement : Replace the pyrazole ring with 1,2,4-triazole to assess impact on target binding (e.g., kinase inhibition) .

- Proteolysis-Targeting Chimeras (PROTACs) : Conjugate the diamine moiety to E3 ligase ligands (e.g., thalidomide analogs) to degrade disease-related proteins .

Advanced: How can researchers address challenges in synthesizing enantiomerically pure derivatives of this compound?

Answer:

- Chiral Auxiliaries : Use (R)- or (S)-BINOL ligands in asymmetric catalysis to achieve >90% enantiomeric excess (ee) .

- Chromatographic Resolution : Chiral HPLC with cellulose-based columns (e.g., Chiralpak IA) separates enantiomers, monitored via circular dichroism .

- Dynamic Kinetic Resolution (DKR) : Combine racemization catalysts (e.g., Shvo’s catalyst) with lipases to convert racemic mixtures into single enantiomers .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Answer:

- Hazard Mitigation : Use fume hoods for weighing powdered samples to avoid inhalation (LD50 >500 mg/kg in rodents) .

- Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before aqueous disposal .

- Storage : Store in amber vials at –20°C under argon to prevent oxidation of the diamine group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.